2-(Ethylamino)isonicotinimidamide hydrochloride
Description
Properties
IUPAC Name |
2-(ethylamino)pyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-2-11-7-5-6(8(9)10)3-4-12-7;/h3-5H,2H2,1H3,(H3,9,10)(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYCCPUNZFUHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)isonicotinimidamide hydrochloride typically involves the reaction of isonicotinic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)isonicotinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
2-(Ethylamino)isonicotinimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)isonicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(Aminomethyl)isonicotinate Hydrochloride
- Structure: Contains an ethyl ester and aminomethyl group on the isonicotinate ring.
- Molecular Formula : C₉H₁₃ClN₂O₂; Molecular Weight : 216.67 g/mol .
- Key Differences: The presence of an ester group (vs. amidine in the target compound) reduces basicity and alters hydrogen-bonding capacity. The aminomethyl substituent may enhance solubility but lacks the ethylamino group’s steric and electronic effects .
2-(Phenylthio)ethanimidamide Hydrochloride
2-(1,3-Dioxo-isoindol-2-yl)ethanimidamide Hydrochloride
- Structure : Includes a phthalimide (1,3-dioxoisoindole) group linked to ethanimidamide.
- Molecular Formula : C₁₀H₁₀ClN₃O₂; Molecular Weight : 239.66 g/mol .
- Key Differences : The bicyclic phthalimide moiety increases rigidity and may enhance binding to planar targets (e.g., enzymes or receptors), whereas the pyridine ring in the target compound offers different electronic properties .
N-Ethylglycinamide Hydrochloride
Tabulated Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| 2-(Ethylamino)isonicotinimidamide HCl | Not explicitly provided† | — | Pyridine, ethylamino, amidine | High polarity, potential kinase inhibition |
| Ethyl 2-(Aminomethyl)isonicotinate HCl | C₉H₁₃ClN₂O₂ | 216.67 | Ethyl ester, aminomethyl | Ester hydrolysis susceptibility |
| 2-(Phenylthio)ethanimidamide HCl | C₈H₁₁ClN₂S | 167.25 | Phenylthio, amidine | Lipophilic, redox-active |
| 2-(1,3-Dioxo-isoindol-2-yl)ethanimidamide HCl | C₁₀H₁₀ClN₃O₂ | 239.66 | Phthalimide, amidine | Rigid, planar binding |
| N-Ethylglycinamide HCl | C₄H₁₁ClN₂O | 138.6 | Acetamide, ethylamino | Low molecular weight, high solubility |
† Structural inference based on nomenclature and analogs in evidence .
Research Implications
- Bioactivity: The pyridine core in 2-(ethylamino)isonicotinimidamide hydrochloride may favor interactions with biological targets (e.g., enzymes or receptors) requiring aromatic stacking, contrasting with non-aromatic analogs like N-ethylglycinamide .
- Stability: Amidines (as in the target compound) are more basic and hydrolytically stable than esters (e.g., Ethyl 2-(aminomethyl)isonicotinate HCl), which may degrade under physiological conditions .
- Solubility : Hydrochloride salts generally enhance aqueous solubility, but lipophilic groups (e.g., phenylthio in ) can counteract this effect.
Biological Activity
2-(Ethylamino)isonicotinimidamide hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by an ethylamino group attached to an isonicotinimidamide backbone, suggests potential biological activities that warrant detailed investigation.
The synthesis of this compound typically involves the reaction of isonicotinic acid with ethylamine in the presence of a solvent such as methanol or ethanol. This reaction may be catalyzed to enhance yield and purity. The compound's distinct ethylamino group contributes to its unique chemical and biological properties, differentiating it from similar compounds such as 2-(Methylamino)isonicotinimidamide and 2-(Propylamino)isonicotinimidamide .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been observed to modulate enzyme activity and influence cellular processes through binding interactions with receptors or enzymes. The exact mechanism can vary depending on the biological context being studied .
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Some studies have indicated that the compound may inhibit cancer cell proliferation, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence pointing towards neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Case Study Overview
A notable case study involved the application of this compound in a therapeutic setting. In a controlled environment, researchers administered the compound to cell cultures affected by oxidative stress. The results indicated a significant reduction in cell death compared to control groups, supporting its potential neuroprotective effects .
Table: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of specific pathogens | |
| Anticancer | Reduces proliferation of cancer cells | |
| Neuroprotective | Decreases oxidative stress-induced cell death |
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its ethylamino group, which imparts distinct properties compared to similar compounds:
| Compound | Key Differences |
|---|---|
| 2-(Methylamino)isonicotinimidamide | Methyl group may affect solubility and reactivity |
| 2-(Propylamino)isonicotinimidamide | Propyl group alters pharmacokinetics |
These differences highlight the importance of structural variations in determining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
